molecular formula C25H36N3O9PS B192916 Fosamprenavir CAS No. 226700-79-4

Fosamprenavir

Cat. No. B192916
M. Wt: 585.6 g/mol
InChI Key: MLBVMOWEQCZNCC-OEMFJLHTSA-N
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Description

Fosamprenavir is an antiretroviral agent used in combination with other medicines to treat human immunodeficiency virus (HIV) infection . It is a prodrug of the protease inhibitor and antiretroviral drug amprenavir . It is marketed by ViiV Healthcare as the calcium salt .


Synthesis Analysis

Fosamprenavir contains 3 chiral centres, but it is synthesized as the single enantiomer 3S, 1S, 2R . The human body metabolizes fosamprenavir in order to form amprenavir, which is the active ingredient .


Chemical Reactions Analysis

Fosamprenavir is oxidizable at solid electrodes. The anodic oxidation behavior of fosamprenavir was investigated using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes .


Physical And Chemical Properties Analysis

Fosamprenavir is the phosphate ester prodrug of the HIV-1 PI amprenavir, and is rapidly and extensively converted to amprenavir after oral administration . Plasma amprenavir concentrations are quantifiable within 15 minutes of dosing and peak at 1.5–2 hours after fosamprenavir dosing .

Scientific Research Applications

Drug Development and Clinical Use

Fosamprenavir, a prodrug of amprenavir, has been a subject of extensive research for its efficacy in treating HIV-1 infection. Hester, Chandler, and Sims (2006) emphasize its development aimed at reducing pill burden, demonstrating its effectiveness in both treatment-naïve and PI-experienced HIV-infected patients. The study highlights fosamprenavir's utility in enhancing patient adherence due to its favorable efficacy and tolerability profile (Hester, Chandler, & Sims, 2006).

Pharmacokinetics and Safety in Children

Judd et al. (2013) focus on fosamprenavir combined with low-dose ritonavir (FPV/r) in treating HIV-infected children aged ≥6 years in Europe, assessing its safety in pediatric use. This study contributes to understanding the drug's safety profile in a younger demographic (Judd et al., 2013).

Safety And Hazards

Fosamprenavir can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, liver problems, and drug interactions . The most common adverse effect is diarrhea. Other common side effects include headache, dizziness and exanthema, which is usually transient .

properties

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBVMOWEQCZNCC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048296, DTXSID20861514
Record name Fosamprenavir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L
Record name FOSAMPRENAVIR
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Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles., Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles.
Record name Fosamprenavir
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Record name FOSAMPRENAVIR
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Product Name

Fosamprenavir

CAS RN

226700-79-4, 1257693-05-2
Record name Fosamprenavir
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Record name Fosamprenavir [INN]
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Record name Fosamprenavir
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Record name Fosamprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSAMPRENAVIR
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Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,500
Citations
JM Ellis, JW Ross, CI Coleman - Formulary, 2004 - search.proquest.com
… pharmacokinetics of fosamprenavir over 42 days in treatment-naive HIV-infected adults. 19 Eighty-five adults were randomized to fosamprenavir 1,395 mg (n= 28), fosamprenavir 1,860 …
Number of citations: 15 search.proquest.com
MB Wire, MJ Shelton, S Studenberg - Clinical pharmacokinetics, 2006 - Springer
… Three fosamprenavir dosage regimens are approved by the … fosamprenavir 1400mg twice daily, fosamprenavir 1400mg once daily plus ritonavir 200mg once daily, and fosamprenavir …
Number of citations: 138 link.springer.com
EK Hester, HV Chandler… - Annals of …, 2006 - journals.sagepub.com
… Fosamprenavir is a protease inhibitor (PI) prodrug used for the treatment of HIV-1 … , fosamprenavir was at least as effective as amprenavir, with a reduced pill burden. Fosamprenavir …
Number of citations: 15 journals.sagepub.com
H Ouyang - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… Overall, the fosamprenavir dosage was well tolerated and was … fosamprenavir were similar to those of amprenavir. Phase III clinical trials further confirmed that fosamprenavir …
Number of citations: 10 link.springer.com
S Becker, L Thornton - Expert opinion on pharmacotherapy, 2004 - Taylor & Francis
… Fosamprenavir appears to have excellent activity … fosamprenavir including relevant pharmacology, virology, clinical outcomes and safety/tolerability, and attempt to place fosamprenavir …
Number of citations: 35 www.tandfonline.com
J Eron, P Yeni, J Gathe, V Estrada, E DeJesus… - The Lancet, 2006 - thelancet.com
… Fosamprenavir-ritonavir has shown similar efficacy and … in the two treatment groups (fosamprenavir-ritonavir 53, 12%; … susceptibility to fosamprenavir-ritonavir or lopinavir-ritonavir. …
Number of citations: 460 www.thelancet.com
JC Gathe Jr, P Ive, R Wood, D Schürmann, NC Bellos… - Aids, 2004 - journals.lww.com
Objective: To compare the magnitude and durability of the antiviral response to fosamprenavir (FPV) plus ritonavir (RTV) once-daily (FPV/r QD) with nelfinavir twice-daily (NFV BID), …
Number of citations: 261 journals.lww.com
LA Sorbera, L Martin, J Castaner… - Drugs of the …, 2001 - access.portico.org
Fosamprenavir Page 1 Synthesis Fosamprenavir is obtained by several related methods involving two different ways of obtaining the key intermediate (1S,2R)-1-benzyl-2-hydroxy-3-[N-(…
Number of citations: 27 access.portico.org
I Song, J Borland, S Chen, A Peppercorn… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… This study evaluated the effect of fosamprenavir (FPV)-RTV on DTG and was not designed as a 2-way evaluation given the lack of impact of DTG on coadministered protease inhibitors …
Number of citations: 20 journals.asm.org
HA Torres, RC Arduino - Expert Review of Anti-Infective Therapy, 2007 - Taylor & Francis
… Three fosamprenavir dosages are approved by the FDA for … : fosamprenavir 1400 mg twice daily, fosamprenavir 1400 mg once daily plus ritonavir 200 mg once daily, and fosamprenavir …
Number of citations: 12 www.tandfonline.com

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